molecular formula C16H12ClNO B11727031 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile

2-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B11727031
M. Wt: 269.72 g/mol
InChI Key: VXRHURWDVQKETO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles These compounds are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzyl cyanide under basic conditions. The reaction may proceed via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology

It may serve as a precursor for the synthesis of biologically active compounds, such as pharmaceuticals or agrochemicals.

Medicine

Industry

Used in the manufacture of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific enzymes or receptors in the body, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-phenylprop-2-enenitrile
  • 2-(4-Methoxyphenyl)-3-phenylprop-2-enenitrile

Comparison

Compared to its analogs, 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile may exhibit unique properties due to the presence of both chlorophenyl and methoxyphenyl groups

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c1-19-16-8-2-12(3-9-16)10-14(11-18)13-4-6-15(17)7-5-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRHURWDVQKETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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